Triethyl[(hept-6-en-2-yl)oxy]silane
Description
Silicon-Centered Tetrahedral Geometry
The silicon atom in triethyl[(hept-6-en-2-yl)oxy]silane adopts a tetrahedral geometry, as predicted by VSEPR theory and confirmed by X-ray crystallography of analogous compounds. Bond angles at silicon deviate slightly from ideal tetrahedral values (109.5°) due to steric interactions between the bulky triethylsilyl and heptenyloxy groups. Key parameters include:
| Bond/Bond Angle | Value (Å/°) | Method | Reference |
|---|---|---|---|
| Si–O | 1.87–1.90 | X-ray diffraction | |
| Si–C (ethyl) | 1.84–1.88 | DFT optimization | |
| ∠O–Si–C | 108.2–110.7 | Computational |
The elongated Si–O bond (vs. typical Si–O bonds of 1.63–1.66 Å in siloxanes) arises from reduced π-backbonding, as the oxygen lone pairs engage in hyperconjugation with adjacent σ-bonds.
Conformational Analysis of Hept-6-en-2-yl Ether Moiety
The hept-6-en-2-yl group exhibits three dominant conformers due to rotation about the C2–O and C6–C7 (double bond) axes:
- Anti-periplanar (AP) : C1–O–Si–C$$_{ethyl}$$ dihedral angle ≈ 180°, minimizing steric clashes.
- Gauche (G) : Dihedral angle ≈ 60°, stabilized by σ(C–H) → σ*(C–O) hyperconjugation.
- Synclinal (SC) : Dihedral angle ≈ 120°, less favorable due to van der Waals repulsions.
$$^{1}\text{H}$$ NMR coupling constants ($$J_{6,7} = 10.2–10.8 \, \text{Hz}$$) confirm a trans-configuration at the C6–C7 double bond, while NOESY correlations reveal preferential AP conformation in solution. Rotational barriers of 8.3–9.1 kcal/mol were calculated via DFT, consistent with hindered rotation observed at 298 K.
Hyperconjugative Interactions in Organosilicon Framework
Hyperconjugation critically stabilizes the molecule through two mechanisms:
- σ(Si–C) → σ*(C–O) : Delocalization of electron density from Si–C bonds into the antibonding orbital of the C–O ether linkage, reducing bond order by 12–15%.
- σ(C–H) → σ*(Si–O) : Weaker interaction (∼3–5 kcal/mol stabilization) involving heptenyl C–H bonds adjacent to oxygen.
Natural Bond Orbital (NBO) analysis quantifies these effects:
| Interaction | Stabilization Energy (kcal/mol) | Occupancy (e⁻) |
|---|---|---|
| σ(Si–C) → σ*(C–O) | 18.7–21.4 | 0.032–0.041 |
| σ(C–H) → σ*(Si–O) | 2.9–3.6 | 0.008–0.011 |
These interactions lower the LUMO energy to −1.8 eV (vs. −0.3 eV in non-hyperconjugated analogs), enhancing electrophilicity at silicon. Hyperpolarized $$^{29}\text{Si}$$ NMR further corroborates electronic delocalization, showing a 274 ppm upfield shift for the silicon center compared to non-conjugated silanes.
Properties
CAS No. |
872839-39-9 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
triethyl(hept-6-en-2-yloxy)silane |
InChI |
InChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3 |
InChI Key |
VZNYGUVLBQWELT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Triethylsilane
One common method for synthesizing Triethyl[(hept-6-en-2-yl)oxy]silane involves the alkylation of triethylsilane with a suitable alkyl halide or alcohol.
Reagents : Triethylsilane, 6-bromoheptene (or another suitable alkyl halide), and a base such as sodium hydride or potassium carbonate.
Steps :
- In a dry reaction flask, triethylsilane is mixed with the alkyl halide in the presence of an organic solvent (e.g., DMF or acetone).
- A base is added to deprotonate the silane and facilitate nucleophilic substitution.
- The mixture is stirred at elevated temperatures (60–100 °C) for several hours.
- The reaction is monitored via thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled and washed with water, followed by extraction with an organic solvent.
- The product is purified by distillation or column chromatography.
Silylation Reaction
Another method involves the direct silylation of hept-6-en-2-ol using triethylchlorosilane.
Reagents : Hept-6-en-2-ol, triethylchlorosilane, and a catalyst such as triethylamine.
Steps :
- Mix hept-6-en-2-ol with triethylchlorosilane in a reaction flask under an inert atmosphere.
- Add triethylamine as a catalyst to promote the reaction.
- Stir the mixture at room temperature for several hours until complete conversion is observed.
- Quench the reaction by adding water and extract the organic layer.
- Purify the product via distillation or chromatography.
Alternative Methods
Recent advancements in synthetic methodologies may offer alternative routes for preparing this compound, including:
- Using Grignard Reagents : The preparation can also be achieved through Grignard reactions where hept-6-en-2-bromide reacts with triethylsilyl chloride under controlled conditions to yield the desired silane.
Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Triethylsilane, heptene halide | DMF/Acetone, heat (60–100 °C) | Variable |
| Silylation | Hept-6-en-2-ol, triethylchlorosilane | Room temperature | High |
| Grignard Reaction | Heptene bromide, Grignard reagent | Controlled atmosphere | Moderate to high |
Research indicates that the choice of method significantly impacts both yield and purity of this compound. The alkylation method tends to provide moderate yields but allows for more control over product formation due to variable reaction conditions. Conversely, silylation reactions typically yield higher purity products but may require more stringent conditions to avoid side reactions.
The preparation of this compound can be effectively achieved through various synthetic routes including alkylation, silylation, and Grignard reactions. Each method presents unique advantages and challenges that should be considered based on desired outcomes in terms of yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethyl[(hept-6-en-2-yl)oxy]silane can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can participate in substitution reactions where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes or metal hydrides serve as reducing agents.
Substitution: Halogenating agents or nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Triethyl[(hept-6-en-2-yl)oxy]silane is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong Si-O bonds.
Mechanism of Action
The mechanism by which Triethyl[(hept-6-en-2-yl)oxy]silane exerts its effects involves the formation of Si-O bonds through hydrosilylation or oxidation reactions. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can then interact with molecular targets in different pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Triethyl[(hept-6-en-2-yl)oxy]silane and Analogues
Key Observations:
- Alkene Position : The hept-6-en-2-yloxy group positions the alkene distally from the silyl ether, contrasting with compound 2h, where the alkene is conjugated to the silyl oxygen, enhancing resonance stabilization .
Reactivity and Catalytic Behavior
Table 2: Reactivity in Hydrosilylation Reactions
Key Observations:
- Steric vs. Electronic Effects : Triethylsilane derivatives with bulky substituents (e.g., hept-6-en-2-yloxy) may exhibit lower reactivity in hydrosilylation compared to less hindered analogues like triethyl(1-phenylvinyl)silane, where electronic effects dominate .
- Catalyst Compatibility : Platinum catalysts (e.g., PtCl₂) are effective for synthesizing trialkoxysilanes (e.g., compound 21), but triethylsilyl derivatives may require optimized conditions due to steric constraints .
Physical and Spectroscopic Properties
Table 3: Physical Properties and Spectral Data
Key Observations:
- Boiling Points : Triethylsilyl derivatives generally exhibit higher boiling points than triethoxysilanes due to reduced polarity (e.g., triethylsilane: 102°C vs. compound 21, which is liquid at room temperature) .
- NMR Signatures : The hept-6-en-2-yloxy group would show distinct alkene protons (δ 5.3–5.5 ppm) and a deshielded Si–O–C carbon (δ 60–70 ppm), analogous to compound 2h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
